N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine
Description
Properties
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGTXABUTWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2-methylaniline
The aromatic amine component, 5-fluoro-2-methylaniline, is a critical precursor for the target compound. Its preparation typically involves the reduction of a nitroaromatic precursor.
Method Summary:
- Starting Material: 4-Fluoro-1-methyl-2-nitrobenzene
- Reagents: Iron powder, hydrochloric acid, ethanol, water
- Conditions: Reflux at 0 °C for 12 hours
- Workup: After reaction completion, the mixture is cooled, diluted with ethyl acetate, filtered through Celite, and washed. The organic layer is basified with sodium bicarbonate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: Column chromatography using a 1:1 mixture of n-hexane and ethyl acetate
- Yield: Approximately 70%
- Characterization: ‘H NMR and mass spectrometry confirm product identity
Reaction Scheme:
4-Fluoro-1-methyl-2-nitrobenzene → (Fe, HCl, EtOH, reflux) → 5-Fluoro-2-methylaniline
| Parameter | Details |
|---|---|
| Starting Material | 4-Fluoro-1-methyl-2-nitrobenzene |
| Reagents | Fe powder, HCl, ethanol, water |
| Temperature | 0 °C to reflux |
| Reaction Time | 12 hours |
| Yield | 70% |
| Purification | Silica gel column chromatography |
| Solvent for Purification | n-Hexane/Ethyl acetate (1:1) |
This method is well-documented and provides a reliable route to the key aniline intermediate with good yield and purity.
Preparation of Cyclobutanamine Derivatives
The cyclobutylamine moiety, specifically N-methylcyclobutanamine or related cyclobutylamines, is typically prepared or sourced as hydrochloride salts for enhanced stability and handling.
- N-Methylcyclobutanamine hydrochloride is commercially available and used in coupling reactions with aromatic amines or other intermediates.
- In a representative synthesis, N-methylcyclobutanamine hydrochloride is reacted with a suitable activated intermediate (e.g., acid derivatives) in the presence of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and bases such as diisopropylethylamine in DMF at room temperature.
- This reaction typically proceeds with high yield (~91%) and purity after standard aqueous workup and chromatographic purification.
| Parameter | Details |
|---|---|
| Amine Source | N-Methylcyclobutanamine hydrochloride |
| Coupling Agent | BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature (20 °C) |
| Reaction Time | 2 hours |
| Yield | 91% |
| Purification | Silica gel column chromatography |
Coupling of 5-Fluoro-2-methylaniline with Cyclobutanamine to Form N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine
The final step involves the formation of the secondary amine linkage between the aromatic amine and the cyclobutylamine moiety.
- The 5-fluoro-2-methylaniline is reacted with cyclobutylamine or its derivatives under conditions favoring nucleophilic substitution or reductive amination depending on the functional groups present.
- One approach involves the reaction of 5-fluoro-2-methylaniline with cyclobutylamine hydrochloride in the presence of a base (e.g., triethylamine) and heating in a sealed tube at elevated temperatures (e.g., 100 °C) for extended periods (15 hours).
- Post-reaction, the mixture is treated with aqueous ammonium hydroxide and further heated to complete the reaction.
- Purification is achieved by column chromatography, yielding the target compound as a solid with high purity and yields around 86%.
| Parameter | Details |
|---|---|
| Reactants | 5-Fluoro-2-methylaniline, N-methylcyclobutanamine hydrochloride |
| Base | Triethylamine |
| Solvent | Methanol (MeOH) |
| Temperature | 100 °C (sealed tube) |
| Reaction Time | 15 hours + 2 hours post NH4OH addition |
| Workup | Concentration and silica gel chromatography |
| Yield | 86% |
Summary Table of Preparation Steps
| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluoro-1-methyl-2-nitrobenzene | Fe, HCl, EtOH, reflux 12 h | 70 | Reduction to 5-fluoro-2-methylaniline |
| 2 | N-Methylcyclobutanamine hydrochloride | BOP, DIPEA, DMF, RT, 2 h | 91 | Coupling agent mediated amide formation |
| 3 | 5-Fluoro-2-methylaniline + cyclobutylamine | Triethylamine, MeOH, 100 °C, 15 h + NH4OH 2 h | 86 | Final amination step to target compound |
Research Findings and Notes
- The reduction of nitroaromatic compounds to anilines using iron and hydrochloric acid in ethanol is a classical, cost-effective method yielding good purity anilines suitable for further functionalization.
- Use of coupling agents like BOP in DMF with tertiary amine bases is a standard peptide coupling strategy adapted here for amide bond formation involving cyclobutylamine derivatives, affording high yields and mild reaction conditions.
- The final amination step benefits from sealed tube heating to drive the reaction to completion, with ammonium hydroxide treatment aiding in purification and conversion efficiency.
- Chromatographic purification remains essential at all stages to ensure removal of side products and unreacted starting materials, critical for obtaining analytically pure this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on analogs in and .
Key Observations:
- Fluorine Positional Effects: The 5-fluoro substitution in the target compound contrasts with 4-fluoro () and difluoro analogs.
- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., hydrogen in 9q) or bulkier groups (e.g., chromenyl in 9h).
Pharmacological Implications
- Fluorine Impact: Fluorination often improves bioavailability and metabolic stability. The target compound’s 5-fluoro substitution may enhance these properties compared to non-fluorinated analogs like 9h .
- Sigma-1 Receptor Affinity: Analogs with bulky substituents (e.g., phenoxymethylisoxazole in ) show sigma-1 receptor activity. The target’s smaller phenyl group may reduce such affinity but improve selectivity for other targets.
- Antiviral Potential: Morpholine-containing derivatives (e.g., 10c–10d) were explored for antiviral activity . The target’s fluorine and methyl groups could modulate similar mechanisms, warranting further testing.
Biological Activity
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 181.21 g/mol. The compound features a cyclobutane ring and a 5-fluoro-2-methylphenyl group, which enhances its reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.21 g/mol |
| Functional Groups | Cyclobutane ring, Fluorine, Aromatic ring |
Biological Activity
This compound has shown significant potential in various biological activities, including:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit enzymes involved in neurotransmission and inflammation pathways.
- Receptor Binding : Investigations have explored its binding affinity to various receptors, suggesting therapeutic applications in treating diseases such as cancer and inflammatory disorders.
The mechanism of action involves interaction with specific molecular targets, modulating their activity and leading to various biological effects. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit phosphoinositide 3-kinases (PI3K), with IC50 values indicating potent activity.
- Receptor Interaction : It may bind to receptors involved in signal transduction pathways relevant to disease processes.
Antimicrobial and Antiviral Properties
Research indicates that this compound possesses both antimicrobial and antiviral properties:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
- Antiviral Activity : The compound's interaction with viral enzymes suggests potential in inhibiting viral replication.
Anti-inflammatory and Antitumor Effects
Initial findings suggest the compound may reduce inflammation by modulating immune responses. Additionally, structurally related compounds have shown promise in inhibiting tumor growth in preclinical models.
Study 1: Enzyme Inhibition
A study focused on the inhibition of PI3K demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms. The IC50 values indicated potent activity, supporting its role as an enzyme inhibitor.
Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results showed significant reductions in viral load in treated cells compared to controls, indicating potential for therapeutic use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(4-fluorophenyl)methyl]cyclobutanamine | Contains fluorine substituent | Antimicrobial, enzyme inhibition |
| N-(3-fluorophenyl)methylcyclobutanamine | Chlorine and fluorine substituents | Anti-inflammatory, potential antitumor |
| N-(phenyl)methylcyclobutanamine | No halogens present | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine, and how can yield be optimized?
- Methodology : A two-step approach is often employed:
- Step 1 : Synthesis of the fluorinated benzyl halide precursor (e.g., 5-fluoro-2-methylbenzyl bromide) via bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) under radical initiation (light or AIBN) .
- Step 2 : Alkylation of cyclobutanamine with the benzyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) using K₂CO₃ as a base and KI as a catalyst to enhance nucleophilic substitution efficiency. Reaction monitoring via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) is critical to optimize reaction time and minimize side products .
- Yield Optimization : Use excess cyclobutanamine (1.5–2.0 equiv.) and maintain temperatures between 60–80°C. Purification via column chromatography (silica gel, gradient elution) typically achieves >75% purity .
Q. How should the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (<0.5% total impurities) .
- NMR : ¹H-NMR (CDCl₃) should show characteristic signals: δ 2.1–2.5 ppm (cyclobutane CH₂), δ 3.7 ppm (N–CH₂–Ar), and aromatic protons at δ 6.8–7.2 ppm. ¹³C-NMR confirms the cyclobutane ring (Cq ~30–35 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 208.1 (calculated for C₁₂H₁₅FN) .
Q. What are the stability considerations for storing this compound?
- Storage : Store at 0–6°C under inert gas (N₂ or Ar) in amber vials to prevent photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
- Decomposition Risks : Exposure to moisture or acidic/basic conditions may hydrolyze the amine or fluorinated aromatic ring. Regular purity checks via HPLC are advised .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters). The fluorinated phenyl group may enhance lipophilicity and blood-brain barrier penetration .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position, cyclobutane strain) with activity data from analogous compounds (e.g., fluorinated benzylamines in ) .
Q. How can contradictory data in pharmacological assays be resolved?
- Case Example : If one study reports high CNS activity while another shows negligible effects:
- Assay Conditions : Compare cell lines (e.g., HEK-293 vs. neuronal primary cultures), incubation times, and solvent systems (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Metabolite Interference : Test for amine oxidation products (e.g., nitroso derivatives) using LC-MS. Impurities as low as 0.1% can skew results .
Q. What strategies mitigate side reactions during functionalization of the cyclobutane ring?
- Challenges : Ring strain in cyclobutane increases reactivity, leading to undesired ring-opening or dimerization.
- Solutions :
- Use mild reagents (e.g., LiAlH₄ for reductions instead of harsh acids).
- Conduct reactions at low temperatures (−20°C to 0°C) to suppress competing pathways .
Key Considerations for Experimental Design
- Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophilic substitutions to the para position; use directing groups (e.g., –NO₂) in multi-step syntheses .
- Toxicity Mitigation : Follow safety protocols (S22/S24/25) for handling amines and fluorinated aromatics, including fume hood use and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
